molecular formula C12H10O3S B15202509 5-[4-(Methylsulfanyl)phenyl]-2-furoic acid

5-[4-(Methylsulfanyl)phenyl]-2-furoic acid

Cat. No.: B15202509
M. Wt: 234.27 g/mol
InChI Key: VYLYXCPOZXOVJN-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfanyl)phenyl]-2-furoic acid is an organic compound characterized by the presence of a furan ring substituted with a 4-(methylsulfanyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(methylsulfanyl)phenyl]-2-furoic acid typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylsulfanyl)phenyl]-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The furan ring can be reduced under catalytic hydrogenation conditions to form tetrahydrofuran derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[4-(Methylsulfanyl)phenyl]-2-furoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(methylsulfanyl)phenyl]-2-furoic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. The presence of the furan ring and the methylsulfanyl group allows for interactions with enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)phenylacetic acid: Similar structure but with an acetic acid moiety instead of a furan ring.

    5-(Methylsulfanyl)-2-furoic acid: Similar structure but with the methylsulfanyl group directly attached to the furan ring.

    4-(Methylsulfonyl)phenylacetic acid: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

5-[4-(Methylsulfanyl)phenyl]-2-furoic acid is unique due to the combination of the furan ring and the 4-(methylsulfanyl)phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H10O3S/c1-16-9-4-2-8(3-5-9)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

VYLYXCPOZXOVJN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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